2-bromo-4,5-dimethoxy-N-methylbenzene-1-sulfonamide

Overview

Description

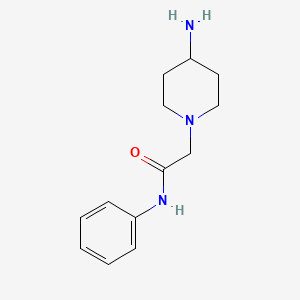

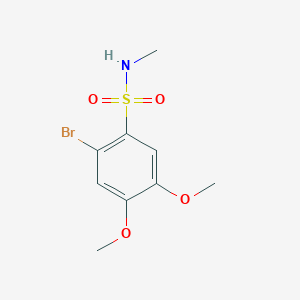

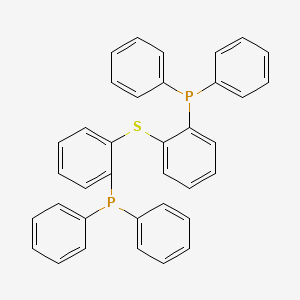

“2-bromo-4,5-dimethoxy-N-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 923126-56-1 . It has a molecular weight of 310.17 and its IUPAC name is 2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide . The compound is a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12BrNO4S/c1-11-16(12,13)9-5-8(15-3)7(14-2)4-6(9)10/h4-5,11H,1-3H3 . This code represents the molecular structure of the compound.Scientific Research Applications

Synthesis and Molecular Structure

Regioselective Bromination and Sulfur-functionalised Benzoquinones The compound 2-bromo-4,5-dimethoxy-N-methylbenzene-1-sulfonamide has been investigated for its potential in regioselective bromination and the synthesis of sulfur-functionalized benzoquinones. Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions, resulting in products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene and 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. These compounds were further utilized to synthesize new sulfur-containing quinone derivatives, showcasing the compound's versatility in complex organic synthesis and its potential in the development of sulfur-functionalized molecules (Aitken, Jethwa, Richardson, & Slawin, 2016).

Chemical Synthesis and Catalysis

Synthesis of Aziridines Basha and Anwar (2020) reported the synthesis of derivatives of this compound through a three-component reaction, involving phenacyl bromide, p-toluenesulfonamide, and carboxyaldehyde, in the presence of BF3·(OEt)2. This protocol emphasizes the compound's role in facilitating the synthesis of aziridines, indicating its significance in the formation of complex nitrogen-containing cycles, which are prominent structures in various biologically active compounds (Basha & Anwar, 2020).

Catalytic Applications in Organic Synthesis The research conducted by Khazaei, Abbasi, and Moosavi‐Zare (2016) introduced a novel N-bromo sulfonamide reagent, specifically N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), which was used as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This highlights the compound's potential as an efficient catalyst in facilitating chemical transformations, thus broadening the scope of its applications in synthetic organic chemistry (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Gas-Liquid Chromatography Vandenheuvel and Gruber (1975) demonstrated the use of dimethylformamide dialkylacetals, which react with primary sulfonamides like this compound, forming N-dimethylaminomethylene derivatives. These compounds exhibit exceptional properties for gas-liquid chromatographic studies, showcasing the compound's applicability in analytical chemistry, especially in the sensitive detection of sulfonamide derivatives (Vandenheuvel & Gruber, 1975).

properties

IUPAC Name |

2-bromo-4,5-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO4S/c1-11-16(12,13)9-5-8(15-3)7(14-2)4-6(9)10/h4-5,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLOQCYMDABSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3305277.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3305283.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylsulfanylbutanamide](/img/structure/B3305286.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B3305288.png)

![1-(3-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one](/img/structure/B3305317.png)

![1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile](/img/structure/B3305341.png)

![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B3305347.png)